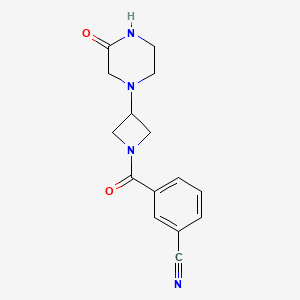

3-(3-(3-氧代哌嗪-1-基)氮杂环丁-1-羰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl)benzonitrile” is a chemical compound . It is also known as “1-Boc-3-(3-oxo-1-piperazinyl)azetidine” with a CAS Number of 1257293-71-2 . The compound has a molecular weight of 255.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3, (H,13,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

As mentioned earlier, the synthesis of similar compounds often involves reactions such as the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学研究应用

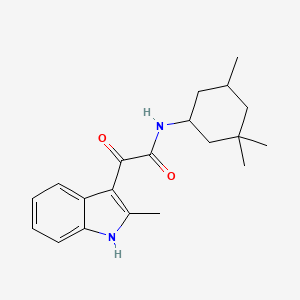

色氨酸衍生NK1拮抗剂的开发

Lewis 等人(1995 年)领导的研究专注于通过将 6 元杂环引入骨架结构来开发色氨酸衍生的 NK1 拮抗剂,以作为酯键的生物等排体替代物。这种方法旨在保持良好的 NK1 结合亲和力,证明了该化学物质在物质 P 受体拮抗中的潜力,物质 P 受体是疼痛和呕吐治疗的关键靶标 Lewis 等人,1995 年。

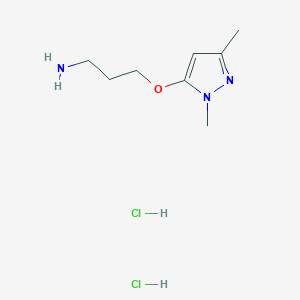

人白细胞弹性蛋白酶抑制剂合成

Cvetovich 等人(1996 年)实现了 L-694,458 的会聚合成,这是一种有效的溶菌酶弹性蛋白酶抑制剂,突出了该分子在解决炎症性疾病中的重要性。合成过程利用了关键的中间体,展示了该化学物质在开发针对弹性蛋白酶(一种与各种炎症性疾病相关的酶)的治疗剂中的作用 Cvetovich 等人,1996 年。

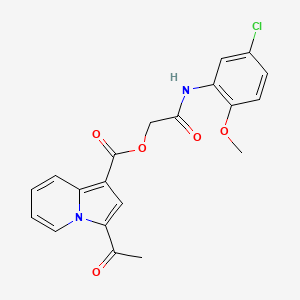

S1P受体调节剂的发现

Pan 等人(2013 年)通过广泛的构效关系研究发现了 (E)-1-(4-(1-(((4-环己基-3-(三氟甲基)苄基)氧基)亚氨基)乙基)-2-乙基苄基)氮杂环丁-3-羧酸(32, BAF312, Siponimod),这是一种有效且选择性的 S1P 受体调节剂。该化合物已完成复发缓解型多发性硬化的 2 期临床试验,证明了该分子在调节 S1P 受体以用于治疗目的中的应用 Pan 等人,2013 年。

HIV-1 附着抑制剂的开发

Wang 等人(2009 年)探索了氮杂吲哚衍生物作为 HIV-1 附着抑制剂,最终发现了 BMS-488043,这是一种在临床研究中表现出抗病毒活性的候选药物。这项研究强调了该分子在通过抑制病毒与宿主细胞的附着来开发新型 HIV-1 疗法中的效用 Wang 等人,2009 年。

对异丙肾上腺素毒性的心脏保护作用

Emna 等人(2020 年)研究了 (E)-N'-(1-(3-氧代-3H-苯并[f]色满-2-基)乙叉基)苯甲酰肼(表示为 1c)对大鼠异丙肾上腺素诱导的心肌梗塞心脏重塑的保护作用。该分子显示出对血管紧张素转换酶的有效抑制作用,并显着降低心脏功能障碍标志物,突出了其作为心脏保护剂的潜力 Emna 等人,2020 年。

安全和危害

未来方向

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage . Future directions in the field of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

作用机制

Target of Action

Similar compounds have been found to interact with protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in the post-translational modification of proteins, which is essential for their function.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and function of the target proteins .

Result of Action

Based on its potential targets, it may influence the function of various proteins, potentially affecting cellular processes such as signal transduction, cell growth, and differentiation .

属性

IUPAC Name |

3-[3-(3-oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c16-7-11-2-1-3-12(6-11)15(21)19-8-13(9-19)18-5-4-17-14(20)10-18/h1-3,6,13H,4-5,8-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOQFINXWCLZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2896700.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2896708.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2896711.png)

![2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896714.png)

![2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2896715.png)

![N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2896721.png)

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)